molecular formula C14H10O3S2 B1517219 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 1039891-26-3

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B1517219
M. Wt: 290.4 g/mol
InChI Key: OPLMCFVWCCVDML-UHFFFAOYSA-N
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Description

“3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1039891-26-3 . It has a molecular weight of 290.36 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C14H10O3S2 . The InChI Code is 1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.36 . It is typically stored at room temperature and is usually available in powder form .

Scientific Research Applications

Material Science Applications

A study by Walker et al. (2011) explored the solubilities of organic semiconductors in a series of solvents, leading to the development of new solvents for molecular bulk heterojunction systems, which could potentially include similar compounds to the one . This work underpins the relevance of such compounds in optimizing the performance of organic photovoltaic devices (Walker et al., 2011).

Medicinal Chemistry and Drug Discovery

Carcanague et al. (2002) expanded on a scaffold similar to "3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid" to create potent and selective anti-Helicobacter pylori agents. This highlights the compound's relevance in developing new therapies for bacterial infections (Carcanague et al., 2002).

Suh et al. (2010) synthesized a series of 3-substituted-benzofuran-2-carboxylic esters, including compounds with structural similarities, demonstrating significant ischemic cell death inhibitory potency in biological models. This indicates the potential application of such compounds in therapeutic strategies for ischemic conditions (Suh et al., 2010).

Synthetic Methodology

Ueyama et al. (2011) reported on the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids, including thiophene-2-carboxylic acids, via regioselective C-H bond cleavage, showcasing the compound's utility in developing novel synthetic routes for vinylation reactions (Ueyama et al., 2011).

properties

IUPAC Name

3-(thiophen-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMCFVWCCVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Reactant of Route 6
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

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